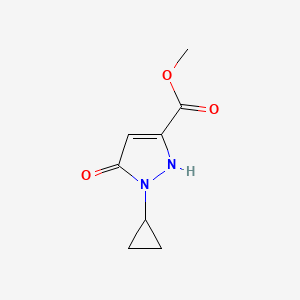

Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

methyl 2-cyclopropyl-3-oxo-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-13-8(12)6-4-7(11)10(9-6)5-2-3-5/h4-5,9H,2-3H2,1H3 |

InChI Key |

ZIUCFCZTXXWGEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Overview of Pyrazole-3-carboxylate Synthesis

Pyrazole-3-carboxylates, including methyl esters, are commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The literature review on synthetic methods for pyrazole-3(5)-carboxylates highlights several approaches such as:

- Condensation of hydrazines with β-ketoesters or β-ketonitriles.

- Regiospecific annulation reactions using iminophosphorane intermediates.

- Functional group transformations on preformed pyrazole rings to introduce hydroxy and cyclopropyl substituents.

These methods provide the foundation for preparing methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate, with specific adaptations to install the cyclopropyl and hydroxy groups.

Preparation of the Cyclopropyl Substituent

Synthesis of 1-Hydroxycyclopropanecarboxylic Acid and Esters

A critical intermediate for the cyclopropyl substituent is 1-hydroxycyclopropanecarboxylic acid or its methyl ester. A patented method describes an efficient two-step synthesis starting from 1-aminocyclopropyl methyl formate under sodium nitrite and sulfuric acid catalysis, followed by deprotection to yield the hydroxycyclopropane carboxylic acid with yields of 60-70%. This method is advantageous due to mild conditions, scalability, and minimal waste.

| Step | Reaction Conditions | Description |

|---|---|---|

| 1 | Dissolve 1-aminocyclopropyl methyl formate in aqueous sulfuric acid (molar ratio 1.0-1.1:1), cool to 0-5 °C, add sodium nitrite (1.0-1.1:1 molar ratio), react 0.5-1 h at 15-30 °C | Formation of 1-hydroxycyclopropyl methyl formate |

| 2 | Remove methyl protecting group by treatment with base (LiOH, NaOH, or KOH) in THF/water (2-3:1 volume ratio), 20-40 °C, pH adjustment to 5-6 with HCl after reaction | Obtain 1-hydroxycyclopropanecarboxylic acid |

The process includes extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration to isolate the product.

Assembly of the Pyrazole Core with Substituents

Cyclopropyl Substituted Pyrazole Formation

The pyrazole ring bearing the cyclopropyl group at the N1 position can be synthesized by condensation of hydrazines substituted with cyclopropyl groups and suitable β-ketoesters or their equivalents. For example, ethyl or methyl pyrazole-3-carboxylates with N-substituted cyclopropyl groups are prepared by reacting cyclopropyl hydrazine derivatives with β-ketoesters under reflux or microwave conditions.

Introduction of the 5-Hydroxy Group

The 5-hydroxy substituent on the pyrazole ring can be introduced by selective oxidation or hydroxylation of the pyrazole ring. Methods include:

- Oxidation of 5-unsubstituted pyrazole-3-carboxylates using mild oxidants.

- Hydroxylation via electrophilic substitution or transition-metal-free sulfonium ylides as hydroxylating agents.

These transformations are typically followed by purification through column chromatography on neutral alumina using solvent systems such as dichloromethane/methanol mixtures.

Representative Preparation Procedure for this compound

Stepwise Synthetic Outline

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Synthesis of 1-hydroxycyclopropanecarboxylic acid methyl ester as per Section 3.1 | Cyclopropyl hydroxy acid methyl ester intermediate |

| 2 | Preparation of cyclopropyl hydrazine derivative (commercial or synthesized) | N-cyclopropyl hydrazine |

| 3 | Condensation of N-cyclopropyl hydrazine with methyl 3-oxobutanoate or equivalent β-ketoester under reflux or microwave heating | Formation of methyl 1-cyclopropyl-pyrazole-3-carboxylate |

| 4 | Selective hydroxylation at position 5 using mild oxidants or sulfonium ylides | This compound |

Purification and Characterization

- Extraction with organic solvents such as ethyl acetate.

- Drying over anhydrous magnesium sulfate.

- Filtration and concentration under reduced pressure.

- Column chromatography on neutral alumina with gradient elution (e.g., 50% ethyl acetate/hexane to dichloromethane/methanol 99:1).

- Characterization by NMR, IR, and mass spectrometry confirming the presence of cyclopropyl, hydroxy, and methyl ester groups.

Data Table: Summary of Reaction Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 1-hydroxycyclopropanecarboxylic acid methyl ester | 1-aminocyclopropyl methyl formate, NaNO2, H2SO4 | 0-5 °C to 15-30 °C, 0.5-1 h; base deprotection at 20-40 °C | 60-70 | Mild, scalable, minimal waste |

| Pyrazole ring formation | N-cyclopropyl hydrazine, β-ketoester | Reflux or microwave heating | Variable (typically 60-85) | Requires optimization depending on substrates |

| Hydroxylation at C5 | Mild oxidants or sulfonium ylides | Room temperature, 3 h typical | 80-92 | Transition metal-free methods preferred |

| Purification | Extraction, drying, chromatography | Standard lab procedures | N/A | High purity product obtained |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate has various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The hydroxyl and ester groups can also undergo metabolic transformations, affecting the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate with its analogs:

*LogP values estimated using fragment-based methods; hydroxyl groups reduce lipophilicity compared to alkyl/aryl substituents.

Key Differences and Implications

The pyridinyl substituent in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate increases LogP (1.8) due to aromatic hydrophobicity .

Synthetic Accessibility and Cost :

- Methyl 1H-pyrazole-3-carboxylate is commercially available at JPY28,000/5g , suggesting simpler synthesis compared to cyclopropyl- or pyridinyl-substituted analogs, which require specialized reagents.

Biological Activity

Methyl 1-cyclopropyl-5-hydroxy-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring with a cyclopropyl group and a hydroxyl functional group. The synthesis typically involves a one-pot reaction of cyclopropyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions, often utilizing solvents like toluene or dichloromethane .

Table 1: Key Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Toluene/Dichloromethane |

| Reaction Time | 2 hours |

| Temperature | Reflux |

| Yield | Variable (up to 85%) |

2.1 Antimicrobial Properties

Research has shown that this compound exhibits moderate antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 500 |

| Candida albicans | 500 |

2.2 Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, particularly in human chondro-sarcoma cell lines . This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving SW1353 cells, the compound exhibited an IC50 value of approximately 820 nM for inhibiting IL-6 production induced by TNFα and IL-1, highlighting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Its structure allows it to bind effectively to enzymes involved in inflammatory pathways and microbial resistance mechanisms. For example, docking studies have suggested that the compound may inhibit p38 MAPK signaling pathways, which are crucial in mediating inflammatory responses .

4. Conclusion

This compound presents a promising scaffold for the development of new antimicrobial and anti-inflammatory agents. Its moderate efficacy against various pathogens combined with its ability to modulate inflammatory responses positions it as a candidate for further research and development in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.